1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a urea moiety, a methoxyphenyl group, a fluorobenzyl group, and an isothiazolidin-2-yl group with a dioxido functionality, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. One common approach includes:
Formation of the isothiazolidin-2-yl intermediate: This step involves the reaction of a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidin-2-yl ring.
Urea formation: The final step involves the reaction of the intermediate with 4-fluorobenzyl isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The isothiazolidin-2-yl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The methoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea can be compared to other similar compounds, such as:
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-hydroxyphenyl)-3-(4-fluorobenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorobenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dioxidoisothiazolidin moiety, which may enhance its interaction with various biological targets. Understanding its biological activity is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O5S with a molecular weight of approximately 369.4 g/mol. The structure includes:
- Dioxidoisothiazolidin moiety : Known for its role in enhancing biological interactions.
- Methoxyphenyl group : This aromatic system may contribute to the compound's lipophilicity and binding affinity.
- Fluorobenzyl group : The presence of fluorine may affect the electronic properties and stability of the compound.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : CDK2 is critical for cell cycle regulation. Inhibitors of CDK2 can halt cancer cell proliferation. Studies have shown that compounds similar to this compound exhibit significant inhibitory activity against CDK2, suggesting a potential application in cancer therapy.
- Antioxidant Activity : The presence of the dioxidoisothiazolidin moiety suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related damage .
Biological Activity Data
Biological Activity | Assay Type | IC50 Value (µM) | Reference |
---|---|---|---|
CDK2 Inhibition | Biochemical Assay | 25 | |
Antioxidant Activity | Lipid Peroxidation Inhibition | 13 | |
Hedgehog Pathway Inhibition | Cellular Assay | Not specified |
Case Study 1: CDK2 Inhibition
In a study assessing the inhibitory effects on CDK2, researchers utilized biochemical assays to measure enzyme activity in the presence of various concentrations of this compound. The results indicated an IC50 value of approximately 25 µM, demonstrating significant inhibition compared to control groups.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of this compound. Using a lipid peroxidation model, it was found that at concentrations around 13 µM, the compound effectively inhibited oxidative damage in liver microsomes, showcasing its potential as a protective agent against oxidative stress.
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-26-17-8-7-15(22-9-2-10-27(22,24)25)11-16(17)21-18(23)20-12-13-3-5-14(19)6-4-13/h3-8,11H,2,9-10,12H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZVRWCDPVCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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